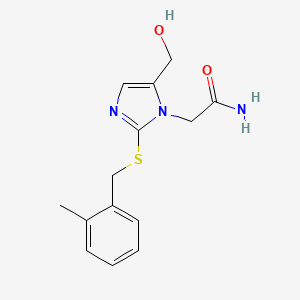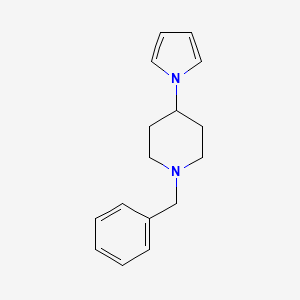
1-benzyl-4-(1H-pyrrol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bencil-4-pirrol-1-il-piperidina es un compuesto químico que pertenece a la clase de derivados de la piperidina. Se caracteriza por la presencia de un grupo bencilo unido al átomo de nitrógeno de un anillo de piperidina, que está además sustituido con un anillo de pirrol. Este compuesto es de gran interés en la química medicinal debido a sus posibles actividades biológicas y aplicaciones en el descubrimiento de fármacos .
Mecanismo De Acción
El mecanismo de acción de 1-Bencil-4-pirrol-1-il-piperidina implica su interacción con dianas moleculares específicas. El compuesto se une a receptores o enzimas, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y del sistema biológico que se está estudiando .
Compuestos similares:
1-Bencil-4-piperidona: Estructura similar pero carece del anillo de pirrol.
4-Bencilpiperidina: Estructura similar pero carece del anillo de pirrol.
1-Bencil-4-metilpiperidina: Estructura similar con un grupo metilo en lugar del anillo de pirrol.
Singularidad: 1-Bencil-4-pirrol-1-il-piperidina es única debido a la presencia de ambos grupos bencilo y pirrol, que contribuyen a sus distintas propiedades químicas y biológicas. La combinación de estos grupos funcionales aumenta su potencial como un andamiaje versátil en el descubrimiento de fármacos y otras aplicaciones científicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-Bencil-4-pirrol-1-il-piperidina puede sintetizarse mediante diversas rutas sintéticas. Un método común implica la reacción de 1-bencilpiperidina con pirrol en condiciones específicas. La reacción normalmente requiere un catalizador y se lleva a cabo en un disolvente orgánico como el diclorometano. Las condiciones de reacción, incluyendo la temperatura y el tiempo, se optimizan para lograr un alto rendimiento y pureza del producto .
Métodos de producción industrial: La producción industrial de 1-Bencil-4-pirrol-1-il-piperidina implica la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso se amplía para adaptarse a las demandas de producción, asegurando la coherencia en la calidad y el rendimiento del producto. Las técnicas avanzadas como los reactores de flujo continuo pueden emplearse para mejorar la eficiencia y reducir los costes de producción .
3. Análisis de las reacciones químicas
Tipos de reacciones: 1-Bencil-4-pirrol-1-il-piperidina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como haluros o aminas en presencia de una base.
Productos principales:
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas o alcoholes correspondientes.
Sustitución: Formación de derivados de piperidina sustituidos.
4. Aplicaciones de la investigación científica
1-Bencil-4-pirrol-1-il-piperidina tiene diversas aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga su potencial como ligando en estudios de unión a receptores.
Medicina: Se explora su potencial efecto terapéutico, incluyendo propiedades analgésicas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales e intermedios químicos.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-pyrrol-1-yl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyrrole group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4-pyrrol-1-yl-piperidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Comparación Con Compuestos Similares
1-Benzyl-4-piperidone: Similar structure but lacks the pyrrole ring.
4-Benzylpiperidine: Similar structure but lacks the pyrrole ring.
1-Benzyl-4-methylpiperidine: Similar structure with a methyl group instead of the pyrrole ring.
Uniqueness: 1-Benzyl-4-pyrrol-1-yl-piperidine is unique due to the presence of both benzyl and pyrrole groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug discovery and other scientific applications .
Propiedades
IUPAC Name |
1-benzyl-4-pyrrol-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-6-15(7-3-1)14-17-12-8-16(9-13-17)18-10-4-5-11-18/h1-7,10-11,16H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRFZLANTXURKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B3000349.png)
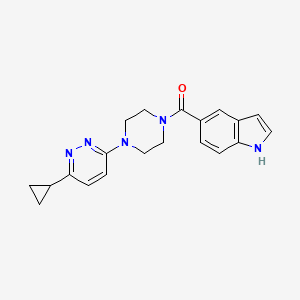
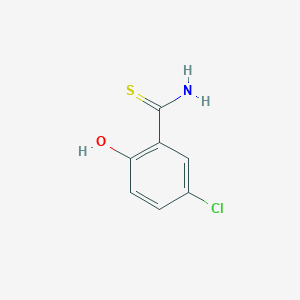
![4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B3000353.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B3000354.png)
![N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3000356.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

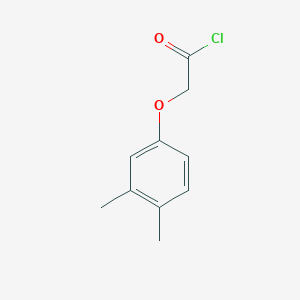
![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)
![6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B3000364.png)
